4,5,5-Trifluoropent-4-en-1-ol 4,5,5-Trifluoropent-4-en-1-ol
Brand Name: Vulcanchem
CAS No.: 109993-33-1
VCID: VC20743795
InChI: InChI=1S/C5H7F3O/c6-4(5(7)8)2-1-3-9/h9H,1-3H2
SMILES: C(CC(=C(F)F)F)CO
Molecular Formula: C5H7F3O
Molecular Weight: 140.1 g/mol

4,5,5-Trifluoropent-4-en-1-ol

CAS No.: 109993-33-1

Cat. No.: VC20743795

Molecular Formula: C5H7F3O

Molecular Weight: 140.1 g/mol

* For research use only. Not for human or veterinary use.

4,5,5-Trifluoropent-4-en-1-ol - 109993-33-1

CAS No. 109993-33-1
Molecular Formula C5H7F3O
Molecular Weight 140.1 g/mol
IUPAC Name 4,5,5-trifluoropent-4-en-1-ol
Standard InChI InChI=1S/C5H7F3O/c6-4(5(7)8)2-1-3-9/h9H,1-3H2
Standard InChI Key FQJKNDRBOYATRC-UHFFFAOYSA-N
SMILES C(CC(=C(F)F)F)CO
Canonical SMILES C(CC(=C(F)F)F)CO

What is 4,5,5-Trifluoropent-4-en-1-ol?

4,5,5-Trifluoropent-4-en-1-ol is an organic compound with the molecular formula C5H7F3OC_5H_7F_3O
, characterized by a pentene backbone with three fluorine atoms and a hydroxyl group attached. It is used in pharmaceuticals, custom synthesis, and as an intermediate and building block in chemical synthesis .

  • CAS No.: 109993-33-1

  • Molecular Weight: 140.10400

  • Boiling Point: 149.5ºC at 760mmHg or 48°C at 10 mmHg

  • Density: 1.185g/cm3

Synthesis of 4,5,5-Trifluoropent-4-en-1-ol

The synthesis of 4,5,5-Trifluoropent-4-en-1-ol typically involves the fluorination of pent-4-en-1-ol.

  • One method includes reacting pent-4-en-1-ol with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled, low-temperature conditions to prevent side reactions and ensure high yield.

  • Industrial production may involve large-scale fluorination reactors, optimized for efficiency and safety, with careful control of reaction parameters like temperature, pressure, and reactant concentrations.

  • It can be obtained in 35% yield via dehalogenation .

Chemical Reactions

4,5,5-Trifluoropent-4-en-1-ol can undergo several types of chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of trifluoropent-4-en-1-one.

  • Reduction: It can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of 4,5,5-trifluoropentanol.

  • Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide, forming various substituted pentenes depending on the nucleophile used.

Applications in Scientific Research

4,5,5-Trifluoropent-4-en-1-ol is used in a variety of scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: It is investigated for its potential as a bioactive molecule in various biological assays.

  • Medicine: It is explored for potential therapeutic properties and as a precursor in drug synthesis.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Biological Activity

4,5,5-Trifluoropent-4-en-1-ol's biological activity arises from its ability to interact with molecular targets through its hydroxyl and fluorine groups, leading to changes in the structure and function of target molecules, influencing biological pathways and processes.

Antimicrobial Activity

4,5,5-Trifluoropent-4-en-1-ol exhibits significant antimicrobial properties against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential as a lead structure for developing new antimicrobial agents.

Nematicidal Activity

Derivatives of 4,5,5-Trifluoropent-4-en-1-ol have shown nematicidal effects against root-knot nematodes.

Compound DerivativeLC50 (µg/mL)
Derivative A15
Derivative B25
Derivative C30

This highlights the potential use of this compound in pest management strategies in agriculture.

Related Compounds

  • 4,4,5-Trifluoropent-4-en-1-ol: Similar structure but with different fluorine atom positioning.

  • 4,5,5-Trifluoropent-3-en-1-ol: Variation in the position of the double bond.

  • 4,5,5-Trifluoropent-4-en-2-ol: Different positioning of the hydroxyl group.

4,5,5-Trifluoropent-4-en-1-ol is unique due to its specific arrangement of fluorine atoms and the hydroxyl group, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

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